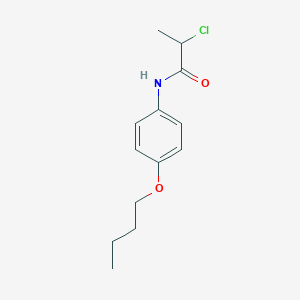
N-(4-Butoxyphenyl)-2-chloropropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Butoxyphenyl)acetamide, a similar compound, has been reported . It is synthesized via an SN2 nucleophilic substitution reaction from N(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Molecular Structure Analysis
The molecular structure of N-(4-Butoxyphenyl)acetamide, a similar compound, is available . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .Chemical Reactions Analysis
The synthesis of N-(4-Butoxyphenyl)acetamide involves an SN2 nucleophilic substitution reaction . This type of reaction is characterized by a nucleophile attacking the carbon atom attached to the leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Butoxyphenyl)acetamide, a similar compound, include a molecular weight of 207.27 g/mol, and it is stable at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Global Research Trends and Gaps : Studies have focused on the toxicology and mutagenicity of 2,4-D, revealing rapid advancements in this field. The USA, Canada, and China are leading contributors to this research. Current trends indicate a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Potential Impact on Humans and Ecosystems : The presence of 2,4-D in the environment, particularly in regions with high agricultural activity, raises concerns about its potential lethal effects on non-target organisms. Research suggests that future studies should focus more on molecular biology, specifically gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Islam et al., 2017).
Impact of Emission on Aquatic Environment : Chlorophenols like 2,4-dichlorophenol exhibit moderate toxicity to mammalian and aquatic life. Their persistence in the environment can vary greatly based on the presence of microflora capable of biodegradation. Notably, chlorophenols are known for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation : Microorganisms play a crucial role in degrading 2,4-D, preventing environmental pollution and protecting public health. This review highlights the importance of understanding the role of microorganisms in the degradation process and the potential for bioremediation strategies (Magnoli et al., 2020).
Sorption to Soil and Minerals : The sorption behavior of 2,4-D and other phenoxy herbicides in soil is a critical factor in understanding their environmental fate. This review compiles a database of soil-water distribution coefficients and explores the influence of soil parameters like pH, organic carbon content, and iron oxides on herbicide sorption (Werner, Garratt, & Pigott, 2012).
Human Health Implications
Toxicity and Clinical Management : Chlorophenoxy herbicides, including 2,4-D, display various mechanisms of toxicity such as cell membrane damage and metabolic disruption. Clinical features following ingestion include gastrointestinal symptoms, neurotoxic effects, and occasionally respiratory failure. Management strategies such as alkaline diuresis and hemodialysis may enhance herbicide elimination in cases of severe poisoning (Bradberry, Watt, Proudfoot, & Vale, 2000).
Treatment of Pesticide-Contaminated Wastewater : The pesticide production industry generates wastewater containing toxic pollutants like 2,4-D. This review discusses the effectiveness of biological processes and granular activated carbon in removing these contaminants, highlighting the need for experimental evaluations to refine process design and efficiency (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
The safety data sheet for 4-Butoxyacetanilide, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers The papers retrieved provide information on the synthesis, properties, and applications of similar compounds . They highlight the importance of these compounds in various fields, including organic chemistry and materials science .
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10(2)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYZFLOYDRNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxyphenyl)-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

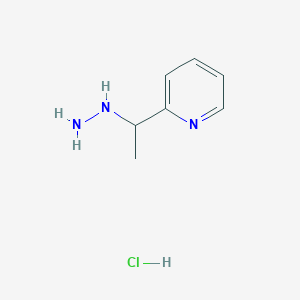
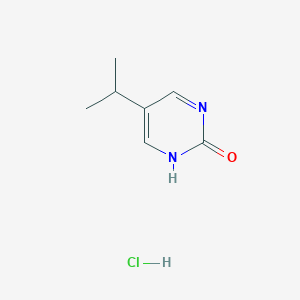
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
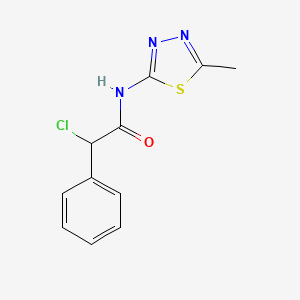
![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)
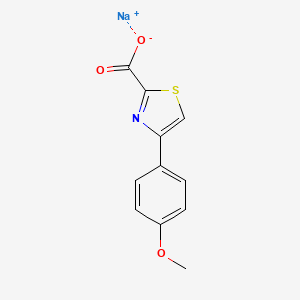
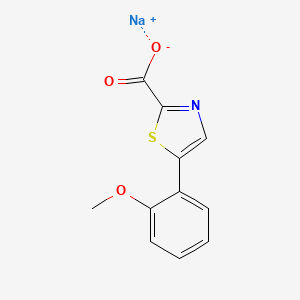
![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)